Xamoterol, (R)-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

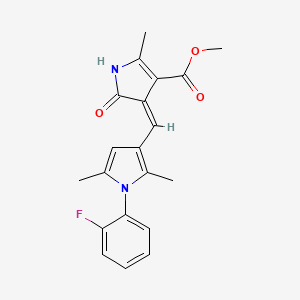

(R)-N-(2-((2-Hydroxy-3-(4-hydroxyphenoxy)propyl)amino)ethyl)morpholine-4-carboxamide is a useful research compound. Its molecular formula is C34H52N6O14 and its molecular weight is 768.818. The purity is usually 95%.

BenchChem offers high-quality (R)-N-(2-((2-Hydroxy-3-(4-hydroxyphenoxy)propyl)amino)ethyl)morpholine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-N-(2-((2-Hydroxy-3-(4-hydroxyphenoxy)propyl)amino)ethyl)morpholine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

心力衰竭治疗

Xamoterol,一种β1-肾上腺素受体部分激动剂,已被证明可有效治疗轻度至中度心力衰竭 . 研究表明,它在渐进式跑步机运动方案中,可以将运动持续时间延长19% . 此外,与安慰剂相比,它显着降低了运动峰值心率,并改善了视觉模拟量表上的呼吸困难 .

改善舒张期松弛

研究表明,Xamoterol可以改善舒张期松弛 . 这对于舒张性心力衰竭患者特别有益,因为这种疾病会导致心脏的室壁变硬,无法像正常一样放松。

降低左心室充盈压

研究表明,Xamoterol无论是在休息状态还是在中等运动期间,都可以降低左心室充盈压 . 这有助于减轻心脏的工作负荷并提高其效率。

增加心肌收缩力

Xamoterol可以适度增加心肌收缩力 . 这意味着它可以帮助心肌更强劲地收缩,从而提高心脏泵血的能力。

治疗严重的心室收缩和舒张功能障碍

Xamoterol在患有严重心室收缩和舒张功能障碍的患者中临床应用经验表明,其具有积极的治疗效果 . 研究发现,它可以改善中度至重度心力衰竭患者的临床和血流动力学状况,而不会产生严重的副作用 .

降低运动时的心率

研究表明,Xamoterol可以降低运动时的心率 . 这对于某些类型的心脏病患者来说可能是有益的,因为它可以帮助防止心脏在体育活动期间工作过度。

作用机制

Target of Action

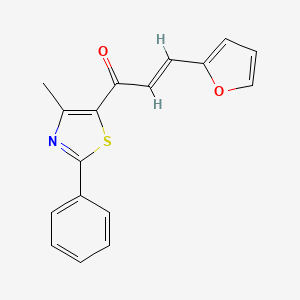

Xamoterol, also known as M4489SH71S or ®-N-(2-((2-Hydroxy-3-(4-hydroxyphenoxy)propyl)amino)ethyl)morpholine-4-carboxamide, primarily targets the β1-adrenoceptor . This receptor plays a crucial role in the sympathetic control of the heart .

Mode of Action

Xamoterol acts as a partial agonist at the β1-adrenoceptor . It modulates the sympathetic control of the heart, improving systolic and diastolic function in heart failure patients .

Biochemical Pathways

It’s known that β1-adrenoceptor activation can lead to a cascade of events involving camp (cyclic adenosine monophosphate) and protein kinase a, ultimately resulting in increased myocardial contractility .

Pharmacokinetics

The pharmacokinetics of Xamoterol have been studied in healthy male subjects. After intravenous dosing, the elimination half-life was 7.7 hours, and the total body clearance was 224 ml/min . The volume of distribution at steady-state was 48 liters, and 62% of the dose was recovered unchanged in urine . After oral doses, the absolute bioavailability of Xamoterol was shown to be 5%, irrespective of whether the dose was administered as a tablet or solution .

Result of Action

Xamoterol’s action results in improved cardiac function. It has been shown to moderately increase myocardial contractility, improve diastolic relaxation, and lower left ventricular filling pressure at rest and during moderate exercise . These effects contribute to an improvement in exercise capacity and symptoms in patients with mild to moderate chronic heart failure .

Action Environment

The action of Xamoterol can be influenced by the level of sympathetic activity. For instance, during higher levels of sympathetic activity (e.g., strenuous exercise), Xamoterol produces negative chronotropic responses while maintaining reduced filling pressure . .

生化分析

Biochemical Properties

Xamoterol, ®-, interacts with β 1 - adrenoceptors, which are a class of G-protein coupled receptors that are targets of catecholamines . The compound moderately increases myocardial contractility, improves diastolic relaxation, and lowers left ventricular filling pressure at rest and during moderate exercise .

Cellular Effects

In cells, Xamoterol, ®-, influences function by interacting with β 1 - adrenoceptors. It improves myocardial contractility and diastolic relaxation, which can impact cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Xamoterol, ®-, involves its action as a partial agonist at β 1 - adrenoceptors. It binds to these receptors and modulates their activity, leading to changes in heart rate and myocardial contractility .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Xamoterol, ®-, have been observed to be maintained during periods of up to 12 months

属性

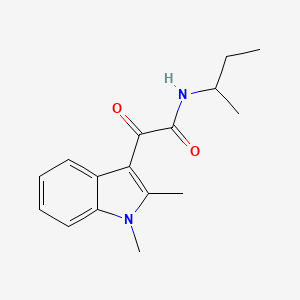

IUPAC Name |

N-[2-[[(2R)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]morpholine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O5/c20-13-1-3-15(4-2-13)24-12-14(21)11-17-5-6-18-16(22)19-7-9-23-10-8-19/h1-4,14,17,20-21H,5-12H2,(H,18,22)/t14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXPOSRCHIDYWHW-CQSZACIVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C(=O)NCCNC[C@H](COC2=CC=C(C=C2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1229516-19-1 |

Source

|

| Record name | Xamoterol, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1229516191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | XAMOTEROL, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4489SH71S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(benzo[d][1,3]dioxol-5-yl)-3-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)urea](/img/structure/B2403188.png)

![N-[(1R,2S,3R,4S)-3-Phenyl-2-bicyclo[2.2.1]hept-5-enyl]prop-2-enamide](/img/structure/B2403189.png)

![(E)-4-(Dimethylamino)-N-[3-(3-methylpyridin-2-yl)propyl]but-2-enamide](/img/structure/B2403193.png)

![7-[(2-chlorophenyl)methyl]-8-(ethylsulfanyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2403194.png)

![N-(4-fluorophenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2403199.png)